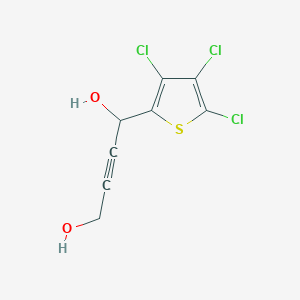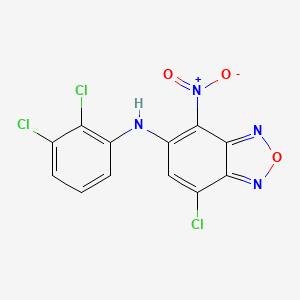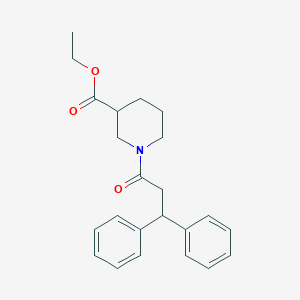
1-(3,4,5-trichloro-2-thienyl)-2-butyne-1,4-diol
Vue d'ensemble
Description
1-(3,4,5-trichloro-2-thienyl)-2-butyne-1,4-diol, also known as TCB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is of interest due to its unique structure and properties, which make it a valuable tool for investigating various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 1-(3,4,5-trichloro-2-thienyl)-2-butyne-1,4-diol involves the covalent modification of the active site of PTPs. This modification results in the inhibition of PTP activity, which can lead to changes in cellular signaling pathways and downstream effects on various biochemical and physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific PTPs that it targets. For example, inhibition of certain PTPs has been shown to have anti-inflammatory effects, while inhibition of others can lead to increased insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,4,5-trichloro-2-thienyl)-2-butyne-1,4-diol in lab experiments is its specificity for certain PTPs. This allows researchers to selectively target and study the effects of these enzymes on various processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 1-(3,4,5-trichloro-2-thienyl)-2-butyne-1,4-diol. One area of interest is the development of more selective inhibitors of specific PTPs, which could have potential therapeutic applications in various diseases. Additionally, the use of this compound in conjunction with other techniques, such as mass spectrometry or X-ray crystallography, could provide further insights into the structure and function of PTPs. Overall, this compound is a valuable tool for investigating various biochemical and physiological processes, and its potential applications in scientific research are vast.
Applications De Recherche Scientifique
1-(3,4,5-trichloro-2-thienyl)-2-butyne-1,4-diol has been used in a variety of scientific research applications, including studies on enzyme inhibition, protein structure, and cellular signaling pathways. One notable use of this compound is in the study of protein tyrosine phosphatases (PTPs), which are enzymes that regulate various cellular processes. This compound has been shown to selectively inhibit certain PTPs, making it a valuable tool for investigating their role in disease.
Propriétés
IUPAC Name |
1-(3,4,5-trichlorothiophen-2-yl)but-2-yne-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2S/c9-5-6(10)8(11)14-7(5)4(13)2-1-3-12/h4,12-13H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGHGPPRGYTKCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CC(C1=C(C(=C(S1)Cl)Cl)Cl)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]ethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate](/img/structure/B3955229.png)
![2-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl 1-piperidinecarbodithioate](/img/structure/B3955242.png)
![ethyl [(2-methoxydibenzo[b,d]furan-3-yl)amino](oxo)acetate](/img/structure/B3955250.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B3955255.png)
![ethyl 3-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B3955275.png)



![N-[2-(anilinocarbonyl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B3955295.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine](/img/structure/B3955308.png)

![2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol](/img/structure/B3955327.png)
![ethyl 1-[2-methoxy-4-(methylthio)benzoyl]-3-piperidinecarboxylate](/img/structure/B3955330.png)
![3-methoxy-6-{3-[1-(3-methyl-2-buten-1-yl)-1H-pyrazol-3-yl]phenyl}pyridazine](/img/structure/B3955338.png)